COX-1 Inhibitory Activity of the 5-Amino Derivative: A Direct Head-to-Head Comparison with Indomethacin
The 5-amino-substituted derivative of the target compound, 5-amino-2-ethoxy-N-(2-methoxyphenyl)benzamide (9v), was directly compared to the gold-standard NSAID indomethacin for COX-1 inhibitory activity. Compound 9v displayed potent COX-1 inhibition comparable to indomethacin, establishing the 2-ethoxy-N-(2-methoxyphenyl)benzamide core as a privileged scaffold for this pharmacology [1]. This activity is not shared by the parent 2-ethoxy-N-(2-methoxyphenyl)benzamide, which lacks the 5-amino group, nor by positional isomers like N-(2-ethoxyphenyl)-2-methoxybenzamide.
| Evidence Dimension | COX-1 Inhibitory Activity (Qualitative Comparison) |
|---|---|
| Target Compound Data | 5-amino-2-ethoxy-N-(2-methoxyphenyl)benzamide (9v): Potent COX-1 inhibition |
| Comparator Or Baseline | Indomethacin: Potent COX-1 inhibition |
| Quantified Difference | Activity similar to indomethacin |
| Conditions | In vitro COX-1 enzyme assay |
Why This Matters
This provides a direct link to a validated pharmacological target (COX-1) and a benchmark comparator (indomethacin), justifying the scaffold's value for further medicinal chemistry.
- [1] Fukai, R.; Zheng, X.; Motoshima, K.; Tai, A.; Yazama, F.; Kakuta, H. Design and Synthesis of Novel Cyclooxygenase-1 Inhibitors as Analgesics: 5-Amino-2-ethoxy-N-(substituted-phenyl)benzamides. ChemMedChem 2011, 6 (3), 550–560. View Source
